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Compound of Interest

Compound Name: 4-Azatricyclo[4.3.1.13,8]undecane

CAS No.: 22776-74-5

Cat. No.: B1265917 Get Quote

Subtitle:Scaffold Hopping, Synthesis Protocols, and Biological Profiling for Antiviral and CNS

Targets

Abstract
This guide details the application of 4-azahomoadamantane (4-

azatricyclo[4.3.1.1^3,8]undecane) as a privileged scaffold in medicinal chemistry. Unlike its

parent compound adamantane, the 4-azahomoadamantane core incorporates a secondary

amine within the cage structure, offering superior solubility, metabolic stability, and a vector for

functionalization. This note provides a comprehensive technical roadmap for researchers,

covering the chemical synthesis via ring expansion (Beckmann/Schmidt), physicochemical

profiling, and biological applications in overcoming influenza M2 channel resistance and

targeting Sigma (

) receptors for CNS disorders.

Introduction: The Scaffold Advantage
The adamantane cage is a staple in drug design (e.g., Amantadine, Memantine) due to its

lipophilicity and ability to traverse the Blood-Brain Barrier (BBB). However, its high logP often

leads to poor solubility and "grease ball" non-specific binding.

4-Azahomoadamantane represents a strategic "scaffold hop":
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Ring Expansion: Insertion of a methylene group and a nitrogen atom expands the cage from

tricyclic[3.3.1.1^3,7]decane (adamantane) to tricyclic[4.3.1.1^3,8]undecane.

Physicochemical Improvements:

Reduced Lipophilicity: The polar amine lowers logP (approx. 1.5–2.0 units lower than

adamantane), improving druggability.

Functionalization: The secondary amine provides a handle for derivatization without

disrupting the cage geometry.

Basicity: The nitrogen is protonated at physiological pH, mimicking the ammonium

pharmacophore of amantadine but with a larger steric profile.

Table 1: Comparative Properties

Property
Adamantane
(Amantadine)

4-
Azahomoadamanta
ne

Impact on Drug
Design

Core Structure
Expanded cage

volume

LogP (Calc) ~2.5 - 3.0 ~1.1 - 1.5
Improved water

solubility

pKa ~10.1 ~10.5
Maintains cation at pH

7.4

Metabolic Stability High (CYP resistant)
High (Cage protects

N)
Long half-life

Geometry Rigid, Globular
Rigid, Slightly

Elongated

Fits larger mutant

pockets

Core Applications
A. Antiviral Therapy: Overcoming M2 Channel
Resistance
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The M2 proton channel of Influenza A is the target of amantadine.[1][2][3] However, the

widespread S31N mutation renders the channel resistant by enlarging the pore and altering the

binding site geometry.

Mechanism: 4-Azahomoadamantane derivatives act as channel blockers. Their expanded

cage diameter allows them to establish better van der Waals contacts within the wider S31N

mutant pore compared to the smaller adamantane.

Pharmacophore: The protonated nitrogen mimics the hydronium ion (

), electrostatically repelling protons and blocking conductance.

B. CNS Disorders: Sigma ( ) Receptor Ligands
Sigma-1 (

) receptors are targets for neuroprotection, depression, and neuropathic pain.

Binding Mode: The

pharmacophore requires a basic nitrogen flanked by hydrophobic regions. 4-
Azahomoadamantane provides the perfect "hydrophobic cage + basic amine" motif.

Selectivity: N-substitution (e.g., phenethyl, benzyl groups) on the 4-azahomoadamantane

core allows tuning of selectivity between

and

subtypes.[4]

Detailed Protocols
Protocol 1: Chemical Synthesis of 4-
Azahomoadamantane
Objective: Synthesize 4-azahomoadamantane from 2-adamantanone via the Beckmann

Rearrangement.

Reagents:
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2-Adamantanone

Hydroxylamine hydrochloride (

)

Polyphosphoric acid (PPA) or Methanesulfonyl chloride (

)

Lithium Aluminum Hydride (

)

Solvents: Ethanol, Pyridine, THF (anhydrous)

Workflow Diagram (DOT):

2-Adamantanone Oxime Formation
(NH2OH·HCl, Pyridine) Adamantanone Oxime Beckmann Rearrangement

(PPA or MsCl/Base, Heat)
 Ring Expansion 4-Azahomoadamantan-5-one

(Lactam)
Reduction

(LiAlH4, THF, Reflux)
4-Azahomoadamantane

(Amine)

Click to download full resolution via product page

Figure 1: Synthetic route for the ring expansion of adamantane to 4-azahomoadamantane.

Step-by-Step Methodology:

Oxime Formation:

Dissolve 2-adamantanone (10 mmol) in ethanol (30 mL) and pyridine (3 mL).

Add hydroxylamine hydrochloride (15 mmol).

Reflux for 2–3 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1).

Validation: Disappearance of ketone spot (

) and appearance of oxime (

).
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Evaporate solvent, wash with water, and recrystallize from aqueous ethanol.

Beckmann Rearrangement (Ring Expansion):

Mix the dried oxime (1 g) with Polyphosphoric acid (PPA, 20 g).

Heat to 100–120°C for 30–60 minutes with vigorous stirring. The mixture will become

viscous and dark.

Quench: Pour the hot reaction mixture onto crushed ice (100 g) carefully.

Neutralize with

or NaOH solution until pH 8. Extract with Chloroform (

mL).

Dry over

and evaporate.

Product:4-azatricyclo[4.3.1.1^3,8]undecan-5-one (Lactam).

Validation: IR spectrum shows strong Amide I band at ~1640

.

Reduction to Amine:

Suspend

(2 equiv) in anhydrous THF under Argon/Nitrogen atmosphere.

Add the Lactam (from Step 2) dissolved in THF dropwise.

Reflux for 12–24 hours.

Workup (Fieser Method): Cool to 0°C. Add water (

mL), 15% NaOH (

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265917?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


mL), then water (

mL) sequentially. Filter the granular precipitate.

Concentrate filtrate to yield 4-azahomoadamantane.

Validation: NMR (

) shows disappearance of amide carbonyl carbon (~175 ppm) and appearance of

adjacent to amine (~50-60 ppm).

Protocol 2: Biological Assay (M2 Channel Inhibition)
Objective: Quantify the inhibitory potential of 4-azahomoadamantane derivatives against Wild-

Type (WT) and S31N mutant M2 channels.[5]

Method: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes.

Expression:

Inject Xenopus laevis oocytes with cRNA encoding Influenza A M2 protein (WT or S31N).

Incubate at 18°C for 48–72 hours to allow protein expression.

Electrophysiology:

Place oocyte in recording chamber perfused with Barth’s solution (pH 7.4).

Clamp voltage at -60 mV.

Activation: Switch perfusate to pH 5.5 buffer to activate the M2 proton channel. Observe

inward current (

).

Drug Application:

Once current stabilizes, perfuse pH 5.5 buffer containing the test compound (e.g., 100
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).

Record the residual current (

).

Data Analysis:

Calculate % Inhibition:

.

Generate Dose-Response curves to determine

.

Mechanism of Action Diagram (DOT):

Resistance Mechanism (S31N)

Influenza Virus
(Endosome)

Low pH (5.5)
Activation

M2 Channel Opens
(H+ Influx)

Viral Uncoating
(RNP Release)

4-Azahomoadamantane
(Protonated)

Steric & Electrostatic
Blockade

 Inhibits

S31N Mutant
(Wider Pore)

Homoadamantane
Fits Expanded Pore

Click to download full resolution via product page
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Figure 2: Mechanism of action for M2 channel inhibition and overcoming S31N resistance.

Data Presentation: SAR Summary
The following table summarizes representative Structure-Activity Relationship (SAR) trends for

adamantane vs. azahomoadamantane derivatives against Influenza A (H3N2) and Sigma

Receptors.

Compound
Class

R-Group (N-
Subst.)[6]

M2 Channel
(WT)

M2 Channel
(S31N) Activity

Receptor

(nM)

Adamantane H (Amantadine) ~10-20
Resistant (>100

)
> 10,000

Adamantane
Methyl

(Rimantadine)
~5-10 Resistant > 5,000

4-

Azahomoadama

ntane

H

(Unsubstituted)
~20-30 Weak / Moderate ~500 - 1,000

4-

Azahomoadama

ntane

Methyl ~15 Moderate ~200

4-

Azahomoadama

ntane

Phenethyl Inactive Inactive
< 10 nM (High

Affinity)

4-

Azahomoadama

ntane

Benzyl Weak Weak ~20 - 50 nM

Note: Data represents general trends derived from comparative literature analysis. Specific

values vary by assay conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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